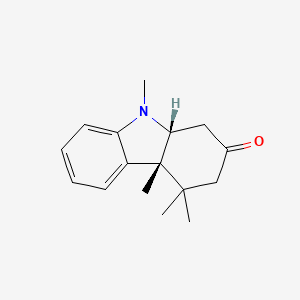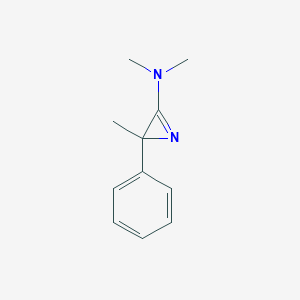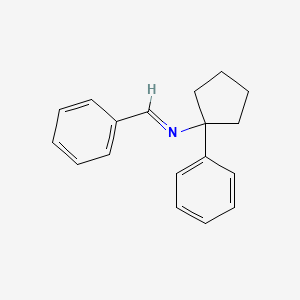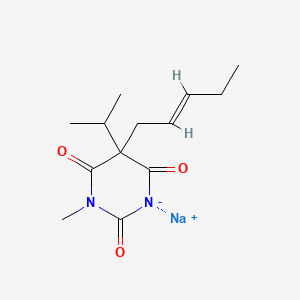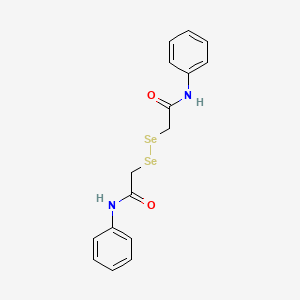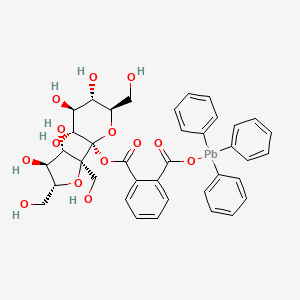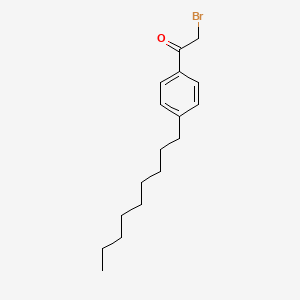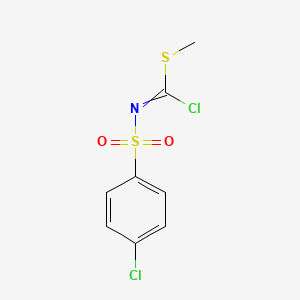![molecular formula C7H17FOSi B14499628 3-[Diethyl(fluoro)silyl]propan-1-ol CAS No. 63452-20-0](/img/structure/B14499628.png)
3-[Diethyl(fluoro)silyl]propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[Diethyl(fluoro)silyl]propan-1-ol is an organosilicon compound with the molecular formula C7H17FOSi It is characterized by the presence of a fluoro-substituted silyl group attached to a propanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Diethyl(fluoro)silyl]propan-1-ol typically involves the reaction of diethylfluorosilane with 3-chloropropanol in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the diethylfluorosilyl group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using continuous flow reactors to ensure efficient and consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
3-[Diethyl(fluoro)silyl]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The fluoro-substituted silyl group can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are commonly used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of silanes.
Substitution: Formation of alkyl halides or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-[Diethyl(fluoro)silyl]propan-1-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Potential use in the development of bioactive molecules.
Medicine: Investigated for its potential in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-[Diethyl(fluoro)silyl]propan-1-ol involves its interaction with specific molecular targets. The fluoro-substituted silyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The hydroxyl group can undergo various chemical transformations, further modulating the compound’s activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[Dimethyl(phenyl)silyl]propan-1-ol: Similar structure but with a phenyl group instead of a fluoro group.
3-[Diethyl(methyl)silyl]propan-1-ol: Similar structure but with a methyl group instead of a fluoro group.
Uniqueness
3-[Diethyl(fluoro)silyl]propan-1-ol is unique due to the presence of the fluoro-substituted silyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
63452-20-0 |
|---|---|
Molekularformel |
C7H17FOSi |
Molekulargewicht |
164.29 g/mol |
IUPAC-Name |
3-[diethyl(fluoro)silyl]propan-1-ol |
InChI |
InChI=1S/C7H17FOSi/c1-3-10(8,4-2)7-5-6-9/h9H,3-7H2,1-2H3 |
InChI-Schlüssel |
YKLRFIJLCHKCKO-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)(CCCO)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Naphtho[2,3-b]furan-4-methanol, 9-methoxy-3,5-dimethyl-](/img/structure/B14499545.png)

![1-Cyclohexyl-4-[2-(4-methoxyphenyl)-1-phenylethyl]piperazine](/img/structure/B14499554.png)
![5H-[1,2,4]triazolo[1,5-b]indazole](/img/structure/B14499564.png)
-lambda~5~-phosphane](/img/structure/B14499581.png)

